molecular formula C10H8ClNO2 B8438198 6-chloro-1H-3-benzazepine-2,4(3H,5H)-dione

6-chloro-1H-3-benzazepine-2,4(3H,5H)-dione

Cat. No. B8438198
M. Wt: 209.63 g/mol
InChI Key: MKMVKYNIJNNMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108977B2

Procedure details

To a suspension of 32.94 g of 2,2′-(3-chloro-1,2-phenylene)diacetonitrile in 100 ml of acetic acid was added dropwise 100 ml of a 33% hydrogen bromide-acetic acid solution over 1.5 hours while keeping the inner temperature at 20° C. or lower. The reaction mixture was stirred at room temperature for 3 hours, and then to the reaction mixture were added diethylether and acetone. The resulting candy-like dark brown solid substance and the suspension were separated, the suspension was concentrated under reduced pressure, and the candy-like substance was pulverized in acetone to obtain a suspension. The concentrated residue and the acetone suspension were combined and concentrated under reduced pressure, and to the residue was added EtOAc, followed by stirring. The solid was collected by filtration. The resulting solid was suspended in 400 ml of water which had been heated to 80° C., and 31.2 g of sodium acetate was added thereto, followed by stirring at 90° C. for 3 hours. The reaction mixture was cooled to room temperature and then the solid was collected by filtration to obtain 22.506 g of 6-chloro-1H-3-benzazepine-2,4(3H,5H)-dione as a brown solid.
Quantity
32.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](CC#N)=[C:4]([CH2:8][C:9]#[N:10])[CH:5]=[CH:6][CH:7]=1.Br.[C:15]([OH:18])(=O)[CH3:16].C([O:21]CC)C.CC(C)=O>C(O)(=O)C>[Cl:1][C:2]1[C:3]2[CH2:16][C:15](=[O:18])[NH:10][C:9](=[O:21])[CH2:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
32.94 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)CC#N)CC#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
The resulting candy-like dark brown solid substance and the suspension were separated
CONCENTRATION
Type
CONCENTRATION
Details
the suspension was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a suspension
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added EtOAc
STIRRING
Type
STIRRING
Details
by stirring
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
had been heated to 80° C.
ADDITION
Type
ADDITION
Details
31.2 g of sodium acetate was added
STIRRING
Type
STIRRING
Details
by stirring at 90° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=CC=2CC(NC(CC21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.506 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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